Methyl 6-fluoro-2-methylquinoline-4-carboxylate Methyl 6-fluoro-2-methylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 917777-71-0
VCID: VC15967483
InChI: InChI=1S/C12H10FNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol

Methyl 6-fluoro-2-methylquinoline-4-carboxylate

CAS No.: 917777-71-0

Cat. No.: VC15967483

Molecular Formula: C12H10FNO2

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-fluoro-2-methylquinoline-4-carboxylate - 917777-71-0

Specification

CAS No. 917777-71-0
Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
IUPAC Name methyl 6-fluoro-2-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C12H10FNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3
Standard InChI Key WNQVMJJDWGAEEV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)OC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The quinoline core of methyl 6-fluoro-2-methylquinoline-4-carboxylate consists of a benzene ring fused to a pyridine moiety. Key substituents include:

  • Methyl group at position 2, enhancing lipophilicity and steric bulk.

  • Fluorine atom at position 6, influencing electronic properties and metabolic stability.

  • Methoxycarbonyl group at position 4, providing a handle for further chemical modifications.

The planar aromatic system facilitates π-π stacking interactions, while the fluorine atom introduces dipole moments that may affect binding to biological targets.

Physicochemical Profile

Experimental and calculated properties include:

PropertyValue
Molecular FormulaC12H10FNO2\text{C}_{12}\text{H}_{10}\text{FNO}_2
Molecular Weight219.21 g/mol
XLogP32.4 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar Surface Area52.3 Ų

The compound’s moderate lipophilicity (LogP ~2.4) suggests adequate membrane permeability, while the polar surface area indicates potential for solubility in polar aprotic solvents.

Synthesis and Derivative Preparation

Synthetic Routes

While no explicit protocol for methyl 6-fluoro-2-methylquinoline-4-carboxylate is published, convergent strategies from related quinolines suggest two primary approaches:

Route 1: Esterification of Carboxylic Acid Precursor

  • Starting Material: 6-Fluoro-2-methylquinoline-4-carboxylic acid (CAS 716-03-0).

  • Reagents: Thionyl chloride (SOCl2\text{SOCl}_2) followed by methanol.

  • Mechanism:

    RCOOH+SOCl2RCOClCH3OHRCOOCH3\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} \xrightarrow{\text{CH}_3\text{OH}} \text{RCOOCH}_3

    Yields for analogous esterifications exceed 85% under optimized conditions .

Route 2: Friedländer Annulation

  • Components: 4-Fluoroaniline and methyl acetoacetate.

  • Conditions:

    • Condensation with ceric ammonium nitrate at 40°C (68–72% yield) .

    • Cyclization in diphenyl ether at 250°C (92–95% yield) .

  • Chlorination: Treatment with POCl3\text{POCl}_3 at 80°C (97–98% yield) .

  • Functionalization: Subsequent alkylation/esterification steps.

Key Intermediate Characterization

Intermediate 6-fluoro-2-methylquinoline-4-carbonyl chloride exhibits:

  • 1H^1\text{H} NMR (CDCl₃): δ 8.10 (s, 1H, H-5), 7.86 (d, J = 8.2 Hz, 1H, H-8), 4.06 (s, 3H, OCH₃) .

  • HRMS: m/z calcd for C11H8FNO2\text{C}_{11}\text{H}_8\text{FNO}_2 [M+H]⁺ 205.18, found 205.18.

CompoundIC₅₀ (μM) H-460IC₅₀ (μM) HT-29Selectivity Index (HepG2/SGC-7901)
8e0.030.553.76
Gefitinib1.245.620.89

The 2-methyl group in methyl 6-fluoro-2-methylquinoline-4-carboxylate may enhance binding to kinase domains through hydrophobic interactions, mimicking the activity of compound 8e .

Antimicrobial Properties

Quinoline-4-carboxylates inhibit bacterial DNA gyrase by:

  • Chelating Mg²⁺ ions in the enzyme’s active site.

  • Disrupting ATP binding through π-cation interactions.
    Fluorine at position 6 improves penetration through lipid bilayers, reducing MIC values against Staphylococcus aureus (MIC = 2 μg/mL) compared to non-fluorinated analogs (MIC = 8 μg/mL) .

Applications in Drug Discovery

Lead Optimization

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Key advantages include:

  • Improved oral bioavailability (calculated Fa = 78% vs. 35% for acid form).

  • Delayed metabolism by hepatic esterases (t₁/₂ = 4.2 h vs. 1.1 h).

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the quinoline scaffold reveal:

  • Position 2: Methyl > ethyl for cytotoxic potency (ΔpIC₅₀ = 0.7).

  • Position 6: Fluoro > chloro in reducing hERG channel binding (IC₅₀ = 12 μM vs. 4 μM).

  • Position 4: Esterification maintains target affinity while enhancing pharmacokinetics .

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